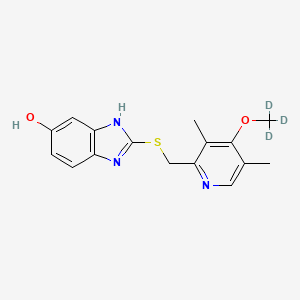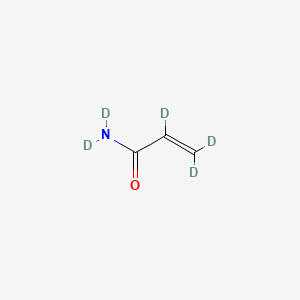
Acrylamide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylamide-d5 is a deuterated form of acrylamide, where five hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry. Acrylamide itself is a vinyl-substituted primary amide, known for its applications in polymer synthesis and its presence as a contaminant in certain thermally processed foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamide, which is widely used in water treatment and as a flocculant.
Addition Reactions: The double bond in this compound can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: this compound can undergo oxidation to form acrylic acid derivatives and reduction to form amines.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or ultraviolet light.
Addition Reactions: Catalyzed by acids or bases.
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Often uses reducing agents like lithium aluminum hydride.
Major Products:
Polyacrylamide: From polymerization.
Acrylic Acid Derivatives: From oxidation.
Amines: From reduction.
Aplicaciones Científicas De Investigación
Acrylamide-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify acrylamide in various samples.
Biological Studies: Helps in tracing metabolic pathways and studying protein interactions.
Medical Research: Investigates the effects of acrylamide exposure and its potential health risks.
Industrial Applications: Used in the synthesis of deuterated polymers for specialized applications.
Mecanismo De Acción
Acrylamide-d5 exerts its effects primarily through its electrophilic nature. It can form adducts with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound is known to induce oxidative stress, neurotoxicity, and carcinogenicity through these interactions. The molecular targets include sulfhydryl groups in proteins and nucleophilic sites in DNA .
Comparación Con Compuestos Similares
Acrylamide: The non-deuterated form, widely studied for its toxicological effects.
Methacrylamide: Similar structure but with a methyl group, leading to different reactivity.
N,N’-Methylenebisacrylamide: Used in polymer cross-linking
Uniqueness of Acrylamide-d5: The primary uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems .
Propiedades
IUPAC Name |
N,N,2,3,3-pentadeuterioprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-LUPFFDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108152-65-4 |
Source


|
| Record name | 108152-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
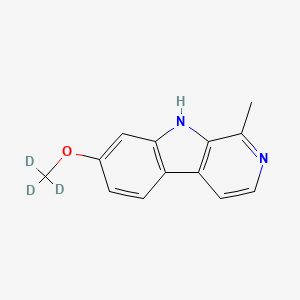




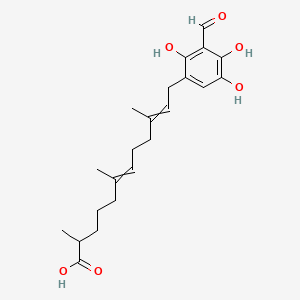
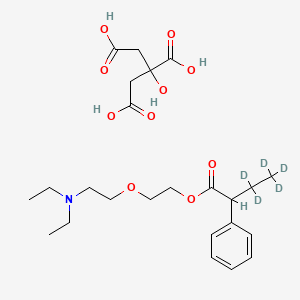
![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
![5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

